molecular formula C34H54O7 B1259545 leucopaxillone A

leucopaxillone A

Cat. No. B1259545
M. Wt: 574.8 g/mol
InChI Key: VNEQIRWUIXRANF-NUXCKAEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

leucopaxillone A is a natural product found in Leucopaxillus amarus and Leucopaxillus gentianeus with data available.

Scientific Research Applications

Leucine and Its Metabolites: An Overview

Leucine, a branched-chain amino acid, and its metabolites like HMB have been extensively studied for their roles in promoting exercise performance, muscle hypertrophy, and providing potential therapeutic benefits in various clinical conditions. Research has explored the mechanisms through which these compounds operate, including their ability to stimulate muscle protein synthesis through pathways like the mTOR signaling and potentially inhibit the ubiquitin-proteasome proteolytic pathway, which is responsible for protein degradation (Wilson, Wilson, & Manninen, 2008; Pedroso, Zampieri, & Donato, 2015).

Potential Therapeutic Applications

The therapeutic potentials of leucine and its metabolites span across improving metabolic health, such as enhancing glucose homeostasis and energy balance, and offering benefits in conditions of muscle wasting, obesity, and diabetes mellitus. These compounds have been noted for their effects on food intake regulation, body adiposity reduction, and the improvement of glucose metabolism in specific conditions, although more research is needed to fully understand and harness these effects in clinical practice (Pedroso, Zampieri, & Donato, 2015; Elango, Rasmussen, & Madden, 2016).

properties

Product Name

leucopaxillone A

Molecular Formula

C34H54O7

Molecular Weight

574.8 g/mol

IUPAC Name

[(2S,3R,5R)-5-acetyloxy-6-hydroxy-2-[(8R,9R,10S,13S,14S,17R)-13-(hydroxymethyl)-4,4,9,14-tetramethyl-3-oxo-1,2,7,8,10,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-methylheptan-3-yl] acetate

InChI

InChI=1S/C34H54O7/c1-20(26(40-21(2)36)18-29(31(6,7)39)41-22(3)37)23-14-15-33(9)27-12-10-24-25(11-13-28(38)30(24,4)5)32(27,8)16-17-34(23,33)19-35/h10,20,23,25-27,29,35,39H,11-19H2,1-9H3/t20-,23+,25+,26+,27+,29+,32-,33-,34-/m0/s1

InChI Key

VNEQIRWUIXRANF-NUXCKAEHSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@H]3CCC(=O)C4(C)C)C)CO)C)[C@@H](C[C@H](C(C)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(=O)C4(C)C)C)CO)C)C(CC(C(C)(C)O)OC(=O)C)OC(=O)C

synonyms

leucopaxillone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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